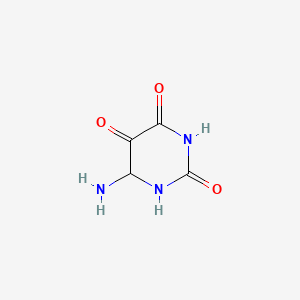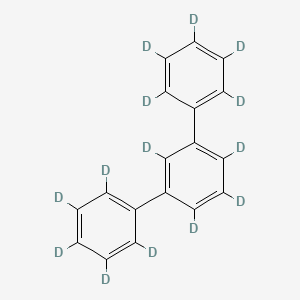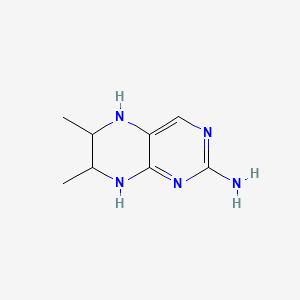
Cephalocyclidin A
Übersicht
Beschreibung
(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol is a natural product found in Cephalotaxus harringtonia with data available.
Wissenschaftliche Forschungsanwendungen
Cephalocyclidin A, auch bekannt als This compound oder unter seinem chemischen Namen (2S,8R,9R,10R,11S,12S)-16,18-Dioxa-4-Azahexacyclo[11.7.0.02,9.04,8.08,12.0^15,19]icosa-1(20),13,15(19)-triene-2,10,11-triol, ist ein neuartiges pentazyklisches Alkaloid, das aus Cephalotaxus harringtonia var. nana isoliert wurde. Diese Verbindung hat aufgrund ihrer einzigartigen Struktur und möglichen Anwendungen in verschiedenen wissenschaftlichen Forschungsbereichen großes Interesse geweckt . Im Folgenden finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von this compound, die sich auf sechs einzigartige Anwendungen konzentriert:
Chemische Biologie
In der chemischen Biologie kann this compound verwendet werden, um biologische Systeme präzise zu modulieren. Seine Anwendung kann zum Verständnis der komplexen chemischen Kommunikation innerhalb von Zellen beitragen.
Jede dieser Anwendungen erfordert einen detaillierten und fokussierten Ansatz, um das Potenzial von this compound in der wissenschaftlichen Forschung voll auszuschöpfen. Die einzigartigen Eigenschaften der Verbindung und die Möglichkeit neuartiger Wechselwirkungen machen sie zu einem wertvollen Gut im Bereich der Chemie und Pharmakologie .
Eigenschaften
IUPAC Name |
(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2/t12-,13+,14+,15+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSAQOVOGNCGNL-UTQGOSHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23C4C(C(C2C(CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]23[C@H]4[C@@H]([C@@H]([C@@H]2[C@@](CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cephalocyclidin A and where is it found?
A1: this compound is a novel alkaloid with a unique fused-pentacyclic skeleton and six consecutive chiral centers. [] It was first isolated from the fruits of the plum yew tree, Cephalotaxus harringtonia var. nana. []
Q2: What is the chemical structure of this compound?
A2: this compound's structure is characterized by a complex pentacyclic ring system. Its molecular formula is C20H23NO5 and it has a molecular weight of 357.40 g/mol. [] The structure was elucidated using spectroscopic data, including NMR and X-ray crystallography. []
Q3: Have there been any successful total syntheses of this compound?
A3: Yes, a total synthesis of (-)-Cephalocyclidin A has been achieved. [] One notable approach utilized a catalytic enantioselective polycyclization of tertiary enamides with silyl enol ethers, employing a copper catalyst and a novel spiropyrroline-derived oxazole ligand. [] This method allowed for the construction of the bicyclic and tricyclic N-heterocycles that form the core structure of this compound. [] Another study explored an intramolecular formal [3 + 2] cationic cycloaddition strategy as a key step in synthesizing the molecule. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B579766.png)
![(1S,2R,4R,6S,7S,10R,11S,12S,14R,16S,18R)-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-12,14,18-triol](/img/structure/B579767.png)
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(2-acetyloxycyclohexyl)oxy-6-(acetyloxymethyl)oxan-3-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate](/img/structure/B579771.png)



![4-[(Z)-(phenylhydrazinylidene)methyl]aniline](/img/structure/B579780.png)



